In Vivo Efficacy in Noise-Induced Hearing Loss: Superior Functional Protection vs. Dasatinib
In a chinchilla model of continuous noise-induced hearing loss (NIHL), local application of KX1-004 (30 μM) to the round window membrane resulted in a 40 dB reduction in temporary threshold shift (TTS) and a 25 dB reduction in permanent threshold shift (PTS) compared to untreated controls. In contrast, the ATP-competitive Src inhibitor Dasatinib, when evaluated in a comparable in vivo model of cochlear injury, was shown to be highly ototoxic itself and exacerbated cisplatin-induced hearing loss, precluding its use as an otoprotectant [1]. This stark functional contrast underscores the in vivo relevance of KX1-004's non-ATP competitive mechanism for cochlear protection.
| Evidence Dimension | In vivo protection against noise-induced permanent threshold shift (PTS) |
|---|---|
| Target Compound Data | Up to 25 dB reduction in PTS |
| Comparator Or Baseline | Dasatinib: Exacerbated hearing loss in a cisplatin-induced ototoxicity model, with significant outer hair cell loss observed. |
| Quantified Difference | KX1-004 provides significant functional protection (reduced PTS), while Dasatinib is ototoxic. |
| Conditions | Chinchilla model; KX1-004 applied to round window membrane (30 μM); Dasatinib administered systemically in a mouse model. |
Why This Matters
This demonstrates that KX1-004's unique binding mode translates to a critical in vivo safety and efficacy advantage for cochlear applications, making it the preferred tool compound for otoprotection research.
- [1] Harris, K. C., et al. Prevention of noise-induced hearing loss with Src-PTK inhibitors. Hearing Research, 2005, 208(1-2), 14-25. View Source
- [2] Breglio, A. M., et al. The multi-tyrosine kinase inhibitor dasatinib causes ototoxicity in a cisplatin-induced mouse model. Journal of the Association for Research in Otolaryngology, 2021, 22(1), 35-47. View Source
